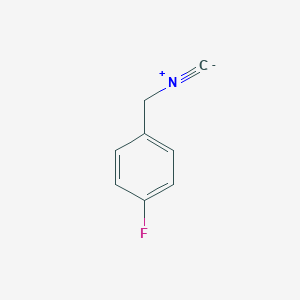

4-Fluorobencil isocianuro

Descripción general

Descripción

4-Fluorobenzylisocyanide is not directly mentioned in the provided papers, but related compounds with fluorobenzyl groups are discussed. These compounds are of interest due to their potential applications in various fields, including drug discovery and material sciences. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is a multireactive building block that can lead to the synthesis of various nitrogenous heterocycles . Similarly, 4-(3-fluorobenzylideneamino)antipyrine has been studied for its structural and photophysical properties, indicating potential as a photoresponsive material .

Synthesis Analysis

The synthesis of related fluorobenzyl-containing compounds involves multi-step reactions. For example, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was achieved using IR, 1H NMR, and EI mass spectral analysis for identification, with the structure confirmed by X-ray crystallography . Although the synthesis of 4-Fluorobenzylisocyanide itself is not detailed, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. The compound 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, revealing an intramolecular hydrogen bond within the molecule . The non-planar molecular structure of 4-(3-fluorobenzylideneamino)antipyrine was determined, showing two effectively conjugated π-electron moieties .

Chemical Reactions Analysis

The chemical reactions involving fluorobenzyl groups can be complex. For instance, the synthesis of heterocyclic compounds from 4-Chloro-2-fluoro-5-nitrobenzoic acid involves chlorine substitution, reduction of a nitro group, and appropriate cyclization to afford various heterocycles . These reactions are indicative of the reactivity of fluorobenzyl-containing compounds and could provide insight into the reactions of 4-Fluorobenzylisocyanide.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl-containing compounds are significant for their applications. The photophysical properties of 4-(3-fluorobenzylideneamino)antipyrine, such as its molecular dipole moment and hyperpolarizability, suggest its suitability as a photoresponsive material . These properties are essential for understanding the behavior of 4-Fluorobenzylisocyanide in various environments and applications.

Aplicaciones Científicas De Investigación

- El rendimiento electroquímico de las LIB a menudo se ve afectado por una cinética interfacial lenta. FBCN, un solvente con impedimento estérico, se ha investigado para mejorar esta cinética. Al ajustar la química de coordinación de Li+, FBCN construye una estructura de coordinación voluminosa con Li+, reduciendo la barrera interfacial y mejorando el rendimiento de la velocidad en las celdas de bolsa LiFePO₄//grafito .

- El impedimento estérico y el débil centro básico de Lewis de FBCN le permiten formar una estructura de solvatación única con Li+. Esta química reduce las interacciones ion-dipolo (solventes Li+) al tiempo que promueve la atracción coulombiana (aniones Li+). Como resultado, FBCN contribuye a una mejor cinética electroquímica en las LIB .

- Los investigadores utilizan FBCN como reactivo bioquímico en estudios de proteómica. Sus propiedades únicas lo hacen valioso para investigar estructuras, interacciones y funciones de proteínas .

Cinética electroquímica en baterías de iones de litio (LIB)

Ingeniería de disolventes para LIB mejoradas

Investigación proteómica

En resumen, el 4-Fluorobencil isocianuro encuentra aplicaciones en tecnología de baterías, proteómica, catálisis, síntesis orgánica, química de flúor y estudios de coordinación. Sus propiedades únicas lo convierten en un compuesto versátil para investigaciones científicas . Si necesitas más detalles o aplicaciones adicionales, ¡no dudes en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary target of 4-Fluorobenzylisocyanide (also known as 4-Fluorobenzyl cyanide or FBCN) is the interfacial kinetics in lithium-ion batteries (LIBs) . The compound plays a crucial role in improving the electrochemical performance of LIBs, which is often plagued by sluggish interfacial kinetics .

Mode of Action

4-Fluorobenzylisocyanide interacts with its target by tuning the Li+ coordination chemistry based on solvent molecular engineering . Specifically, FBCN, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+–solvents) but promoting coulombic attraction (Li+–anions) at a normal Li salt concentration . This sterically-controlled solvation chemistry reduces the interfacial barrier and thus contributes to improved rate performance .

Biochemical Pathways

The biochemical pathway affected by 4-Fluorobenzylisocyanide involves the Li+ solvation structure that bridges the bulk electrolyte and interfacial chemistry, providing a pathway for promoting electrochemical kinetics in LIBs . The compound improves the interfacial kinetics by tuning the Li+ coordination chemistry based on solvent molecular engineering .

Pharmacokinetics

By reducing the interfacial barrier through sterically-controlled solvation chemistry, 4-Fluorobenzylisocyanide enhances the electrochemical kinetics in LIBs .

Result of Action

The result of 4-Fluorobenzylisocyanide’s action is an improved rate performance in LIBs . By reducing the interfacial barrier through sterically-controlled solvation chemistry, the compound contributes to enhanced electrochemical kinetics, as demonstrated practically in LiFePO4//graphite pouch cells .

Action Environment

The action of 4-Fluorobenzylisocyanide is influenced by the environment within the lithium-ion battery. The compound’s efficacy and stability are determined by factors such as the concentration of Li salt and the nature of the solvent . The compound’s design allows it to construct a bulky coordination structure with Li+, even at a normal Li salt concentration .

Propiedades

IUPAC Name |

1-fluoro-4-(isocyanomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDWOKWGDHSJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374569 | |

| Record name | 4-Fluorobenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148890-53-3 | |

| Record name | 4-Fluorobenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148890-53-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)